molecular formula C24H24N4O5S B13574699 4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide

4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B13574699
M. Wt: 480.5 g/mol
InChI Key: JWTDTAYANRSYIK-UHFFFAOYSA-N
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Description

4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a piperidine ring, and a sulfamoylphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the attachment of the sulfamoylphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and piperidine-containing compounds.

Uniqueness

  • The unique combination of the benzofuran core, piperidine ring, and sulfamoylphenyl group distinguishes this compound from others. Its specific chemical structure imparts unique properties and potential applications that may not be present in similar compounds.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

4-ethynyl-N-[1-[2-oxo-2-(4-sulfamoylanilino)ethyl]piperidin-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H24N4O5S/c1-2-16-5-3-7-21-20(16)13-22(33-21)24(30)27-18-6-4-12-28(14-18)15-23(29)26-17-8-10-19(11-9-17)34(25,31)32/h1,3,5,7-11,13,18H,4,6,12,14-15H2,(H,26,29)(H,27,30)(H2,25,31,32)

InChI Key

JWTDTAYANRSYIK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=C(OC2=CC=C1)C(=O)NC3CCCN(C3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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